molecular formula C19H16FNO2S B5011524 N-(3-fluorobenzyl)-N-phenylbenzenesulfonamide

N-(3-fluorobenzyl)-N-phenylbenzenesulfonamide

Cat. No.: B5011524
M. Wt: 341.4 g/mol
InChI Key: IHSHLDWVRUVZQV-UHFFFAOYSA-N
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Description

“N-(3-fluorobenzyl)-N-phenylbenzenesulfonamide” is a chemical compound likely containing a benzene sulfonamide group and a fluorobenzyl group . Sulfonamides are a group of compounds known for their various biological activities, including antibacterial properties .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, the synthesis of similar compounds often involves the reaction of an amine (such as aniline) with a sulfonyl chloride . Additionally, the fluorobenzyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO2S/c20-17-9-7-8-16(14-17)15-21(18-10-3-1-4-11-18)24(22,23)19-12-5-2-6-13-19/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSHLDWVRUVZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199452
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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